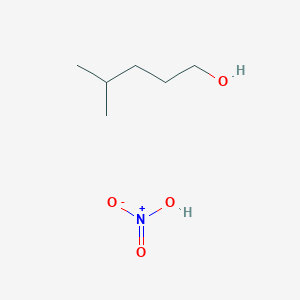4-Methylpentan-1-ol;nitric acid
CAS No.: 21634-73-1
Cat. No.: VC19702398
Molecular Formula: C6H15NO4
Molecular Weight: 165.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 21634-73-1 |
|---|---|
| Molecular Formula | C6H15NO4 |
| Molecular Weight | 165.19 g/mol |
| IUPAC Name | 4-methylpentan-1-ol;nitric acid |
| Standard InChI | InChI=1S/C6H14O.HNO3/c1-6(2)4-3-5-7;2-1(3)4/h6-7H,3-5H2,1-2H3;(H,2,3,4) |
| Standard InChI Key | FFYXJVXEFGOSAA-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)CCCO.[N+](=O)(O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The compound is systematically named 2-ethyl-4-methylpentan-1-ol nitrate under IUPAC conventions, reflecting its branched alkoxy group and nitrate ester functional group . Alternative designations include 1-Pentanol, 2-ethyl-4-methyl-, 1-nitrate and the CAS registry number 803699-63-0 . Discrepancies in molecular formulas across sources warrant clarification: ChemicalBook cites C₈H₁₇NO₃ (molecular weight 175.23 g/mol) , while ChemSpider reports C₈H₁₉NO₄ (193.24 g/mol) . This divergence may arise from differing interpretations of the compound’s stoichiometry—whether as a nitrate ester (R–O–NO₂) or a nitric acid adduct (R–OH·HNO₃). The former interpretation aligns with synthetic methodologies for analogous nitrate esters , suggesting C₈H₁₇NO₃ as the more plausible formula.
Structural Analysis
The molecule comprises a pentanol backbone substituted with ethyl and methyl groups at positions 2 and 4, respectively, esterified with nitric acid at the primary hydroxyl group. Key structural features include:
-
Branching: The 2-ethyl-4-methyl configuration induces steric hindrance, influencing reactivity and physical properties.
-
Ester Group: The –O–NO₂ moiety confers polarity and potential energetic characteristics common to nitrate esters .
Table 1: Reported Physical Properties
Synthesis and Manufacturing
General Nitrate Ester Synthesis
The production of 2-ethyl-4-methylpentan-1-ol nitrate follows established nitration protocols for alcohols. A representative method, adapted from US Patent 8,658,818 , involves:
-
Nitrating Agent Preparation: A mixture of concentrated sulfuric acid (H₂SO₄) and nitric acid (HNO₃) serves as the nitrating medium. Sulfuric acid acts as a catalyst and dehydrating agent.
-
Alcohol Addition: 2-Ethyl-4-methylpentan-1-ol is introduced gradually to maintain temperatures below 15°C, minimizing side reactions such as oxidation or decomposition .
-
Reaction Quenching: The mixture is poured onto crushed ice to halt nitration, followed by extraction with an organic solvent (e.g., methylene chloride).
-
Purification: Solvent removal under reduced pressure yields the crude product, which may be further purified via distillation or chromatography.
Process Optimization
Key parameters influencing yield and purity include:
-
Temperature Control: Exothermic nitration necessitates precise cooling to prevent runaway reactions .
-
Acid Concentration: Excess nitric acid (>90%) ensures complete esterification but increases corrosion hazards.
-
Stoichiometry: A 1:1 molar ratio of alcohol to nitric acid typically suffices for mononitration .
Table 2: Synthetic Conditions from Patent Data
| Parameter | Optimal Range |
|---|---|
| Reaction Temperature | 0–15°C |
| Nitrating Acid Ratio | H₂SO₄:HNO₃ = 3:1 (v/v) |
| Reaction Time | 3–5 hours |
| Yield | 80–96% (analogous nitrate esters) |
Applications and Industrial Relevance
Energetic Materials
| Supplier | Location | Purity | Packaging Options |
|---|---|---|---|
| Alfa Chemistry | United States | 97% | 1g, 5g, 10g |
| Zibo Hangyu Biotechnology | China | >95% | 25g, 100g |
| Chengdu Kamel Pharmaceutical | China | 98% | 10g, 50g |
| Amel Pharmatech Corporation | China | 95% | 5g, 25g |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume